molecular formula C15H16N2 B12505681 9,9-dimethyl-9H-fluorene-2,7-diamine

9,9-dimethyl-9H-fluorene-2,7-diamine

Cat. No.: B12505681
M. Wt: 224.30 g/mol
InChI Key: FUKMZONXXALQHQ-UHFFFAOYSA-N
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Description

9,9-dimethyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C15H16N2. It is a derivative of fluorene, characterized by the presence of two amino groups at the 2 and 7 positions and two methyl groups at the 9 position. This compound is known for its applications in various fields, including organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dimethyl-9H-fluorene-2,7-diamine typically involves the Friedel-Crafts alkylation reaction. One common method is the reaction of fluorene with dimethyl carbonate in the presence of an alkaline catalyst. The reaction is carried out in an organic solvent system at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9,9-dimethyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,9-dimethyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C15H16N2. It is a derivative of fluorene, with two amino groups at the 2 and 7 positions and two methyl groups at the 9 position . It has applications in organic electronics and materials science.

Scientific Research Applications

This compound is used in scientific research across various fields:

  • Chemistry It serves as a building block in the synthesis of complex organic molecules.
  • Biology It is investigated for its potential biological activities and interactions with biomolecules.
  • Medicine It is explored for potential use in drug development and as a pharmacophore.
  • Industry It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert it into different amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
  • Substitution The amino groups can participate in nucleophilic substitution reactions. Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 9,9-dimethyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets. In the context of OLEDs, it acts as a hole transport material, facilitating the movement of positive charges within the device. The compound’s structure allows it to participate in charge transfer processes, enhancing the efficiency of electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-dimethyl-9H-fluorene-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties. Its dual amino groups and methyl substitutions make it particularly suitable for applications in organic electronics, where efficient charge transport is crucial .

Biological Activity

9,9-Dimethyl-9H-fluorene-2,7-diamine (CAS No. 216454-90-9) is an organic compound with the molecular formula C15H16N2. It is a derivative of fluorene characterized by two amino groups at the 2 and 7 positions and two methyl groups at the 9 position. This compound has garnered interest for its potential applications in organic electronics, materials science, and biological research due to its unique structural features and biological activity.

PropertyValue
Molecular Formula C15H16N2
Molecular Weight 224.30 g/mol
IUPAC Name 9,9-dimethylfluorene-2,7-diamine
InChI Key FUKMZONXXALQHQ-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)C

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacophore in drug development and its interactions with biomolecules.

Antiviral Activity

Research indicates that derivatives of fluorene compounds exhibit significant antiviral properties. For instance, a study demonstrated that fluorene-based compounds showed potent inhibitory activity against Hepatitis C Virus (HCV) genotype 1b with effective concentrations as low as 36 pM . The structure-activity relationship (SAR) analysis revealed that modifications on the amino acid residues significantly influence antiviral efficacy.

Cytotoxicity Studies

Cytotoxicity assays have shown that certain derivatives of this compound possess selective cytotoxic effects against specific cancer cell lines. In one study, compounds derived from fluorene exhibited varying degrees of cytotoxicity, with some showing high selectivity indices against resistant cell lines . This suggests a potential role in cancer therapy.

The mechanism of action for the biological activities of this compound is thought to involve interactions with molecular targets critical for viral replication and cancer cell proliferation. The presence of amino groups allows for nucleophilic interactions with electrophilic sites on target biomolecules.

Case Studies

  • Antiviral Efficacy : A compound structurally similar to this compound was tested for its ability to inhibit HCV replication. Results indicated that modifications to the amino groups enhanced antiviral activity significantly compared to unmodified analogs .
  • Cytotoxicity Profile : In a comparative study of various fluorene derivatives, it was found that certain configurations led to enhanced cytotoxicity against cancer cell lines while maintaining low cytotoxic effects on normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

9,9-dimethylfluorene-2,7-diamine

InChI

InChI=1S/C15H16N2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,16-17H2,1-2H3

InChI Key

FUKMZONXXALQHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)C

Origin of Product

United States

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